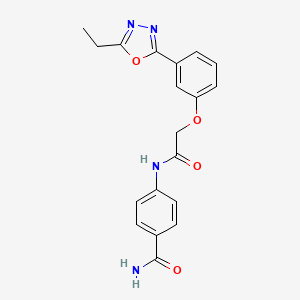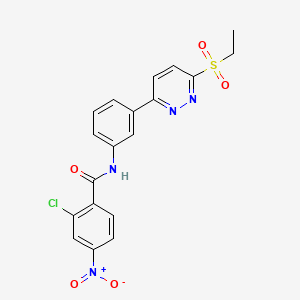
4-(2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)acetamido)benzamide
描述
“4-(2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)acetamido)benzamide” is a compound that contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom . This type of compound is prominent in materials and medicinal chemistry, imparting favorable pharmacokinetic properties and increased hydrolytic stability when applied as ester and amide bioisosteres .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, like the one in the compound you’re interested in, often depends on carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines, or N-acyl hydrazones. These are synthetic precursors poised to undergo oxadiazole synthesis via dehydrative or oxidative methods . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, has been reported .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom . The specific structure of “this compound” would include these elements, along with additional functional groups specified in its name.
Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazoles often involve the use of carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines, or N-acyl hydrazones. These synthetic precursors then undergo oxadiazole synthesis via dehydrative or oxidative methods .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary depending on the specific substituents attached to the oxadiazole ring. In general, these compounds have favourable physical, chemical, and pharmacokinetic properties .
作用机制
The mechanism of action of 4-(2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)acetamido)benzamide is not fully understood. However, studies have shown that this compound interacts with various cellular pathways, including the PI3K/Akt pathway, the MAPK/ERK pathway, and the NF-κB pathway. These interactions lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to enhance cognitive function by increasing the levels of BDNF and NGF in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In the brain, this compound has been shown to enhance cognitive function by increasing the levels of BDNF and NGF. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
One of the advantages of using 4-(2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)acetamido)benzamide in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative disorders. Additionally, this compound has been shown to enhance cognitive function, making it a potential candidate for the treatment of cognitive disorders. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.
未来方向
There are several future directions for the study of 4-(2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)acetamido)benzamide. One direction is to further investigate its potential as a therapeutic agent for cancer and neurodegenerative disorders. Another direction is to explore its potential as a cognitive enhancer for the treatment of cognitive disorders. Additionally, future studies could focus on the development of more efficient and cost-effective synthesis methods for this compound.
科学研究应用
4-(2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)acetamido)benzamide has shown potential in various scientific research applications. In drug development, this compound has been studied for its potential as a therapeutic agent for cancer, Alzheimer's disease, and other neurodegenerative disorders. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience research, this compound has been studied for its potential as a neuroprotective agent and for its ability to enhance cognitive function.
属性
IUPAC Name |
4-[[2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-2-17-22-23-19(27-17)13-4-3-5-15(10-13)26-11-16(24)21-14-8-6-12(7-9-14)18(20)25/h3-10H,2,11H2,1H3,(H2,20,25)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQJULFZWQOCSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC(=CC=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(4-chlorophenoxy)-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide](/img/structure/B3413812.png)

![N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B3413821.png)
![3-chloro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3413828.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3413840.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B3413848.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B3413854.png)

![N-(4-fluoro-3-nitrophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B3413869.png)
![N-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B3413878.png)
![N-(3-fluoro-4-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B3413882.png)
![N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B3413888.png)